butane-1,4-diamine;prop-2-enamide
Description
Properties
CAS No. |
148832-08-0 |
|---|---|
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
InChI Key |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
Canonical SMILES |
C=CC(=O)N.C(CCN)CN |
Other CAS No. |
148832-08-0 |
Synonyms |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
butane-1,4-diamine;prop-2-enamide can be synthesized through the free radical polymerization of acrylamide and butylamine. The polymerization process typically involves the following steps:
Polymerization: Acrylamide and butylamine monomers are added to the reaction mixture.
Post-Polymerization Modification: The resulting polymer can be further modified by introducing additional functional groups through post-polymerization reactions.
Industrial Production Methods
In industrial settings, the production of polyacrylamide-butylamine polymer involves large-scale polymerization reactors. The process is carefully controlled to ensure uniform polymerization and to prevent the formation of unwanted by-products. The polymer is typically produced in either powder or emulsion form, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
butane-1,4-diamine;prop-2-enamide undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylate groups under alkaline conditions.
Cross-linking: The polymer can be cross-linked using agents like N,N’-methylenebisacrylamide to form hydrogels.
Substitution: The butylamine groups can participate in substitution reactions with electrophiles, introducing new functional groups into the polymer.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) is commonly used for hydrolysis reactions at elevated temperatures.
Cross-linking: N,N’-methylenebisacrylamide is used as a cross-linking agent in the presence of APS and TEMED.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under mild conditions.
Major Products
Hydrolysis: Carboxylate-functionalized polyacrylamide-butylamine polymer.
Cross-linking: Polyacrylamide-butylamine hydrogels.
Substitution: Functionalized polyacrylamide-butylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Polyamine Oxidase Inhibition:
Research has shown that derivatives of butane-1,4-diamine can act as inhibitors of polyamine oxidizing enzymes, which are implicated in various pathological conditions including ischemic stroke. For example, N1-nonyl-1,4-diaminobutane (C9-4) demonstrated significant efficacy in reducing brain infarction size in animal models when administered intraperitoneally at doses greater than 3 mg/kg . This highlights the potential of butane-1,4-diamine derivatives as therapeutic agents for neuroprotective strategies.
Table 1: Efficacy of C9-4 in Ischemic Stroke Models
| Dose (mg/kg) | Infarct Volume Reduction (%) | Administration Route |
|---|---|---|
| 3 | 25 | Intraperitoneal |
| 5 | 40 | Intraperitoneal |
| 10 | 55 | Intraperitoneal |
Materials Science
Polymer Synthesis:
Butane-1,4-diamine; prop-2-enamide can be utilized in the synthesis of copolymers for cosmetic applications. These polymers can enhance the texture and stability of formulations used in skin and hair products. The incorporation of this compound allows for the development of polymers that exhibit improved sensory properties and stability under varying conditions .
Table 2: Properties of Copolymers Containing Butane-1,4-diamine; prop-2-enamide
| Polymer Type | Viscosity (cP) | Stability (pH Range) | Sensory Rating (Scale 1-5) |
|---|---|---|---|
| Aqueous Polymer | 150 | 3 - 9 | 4.5 |
| Hair Conditioning Polymer | 200 | 4 - 8 | 4.8 |
Biochemical Applications
GABA Precursor:
Butane-1,4-diamine serves as a precursor for gamma-aminobutyric acid (GABA), a crucial neurotransmitter that plays a significant role in regulating neuronal excitability throughout the nervous system. Its application in biological systems underscores its importance in neurochemistry and potential therapeutic roles in anxiety and seizure disorders .
Table 3: Role of Butane-1,4-diamine in GABA Synthesis
| Reaction Component | Concentration (mM) | Yield (%) |
|---|---|---|
| Butane-1,4-diamine | 10 | 85 |
| Glutamate | 5 | 90 |
Case Studies
Study on Neuroprotection:
In a study focusing on the neuroprotective effects of butane-1,4-diamine derivatives, researchers administered C9-4 to mice subjected to photochemically induced thrombosis. Results indicated a marked reduction in infarct size compared to control groups receiving standard treatments . This positions butane-1,4-diamine derivatives as promising candidates for further development into neuroprotective drugs.
Polymer Application Case Study:
A cosmetics company developed a new hair conditioner incorporating butane-1,4-diamine-based polymers. Consumer feedback highlighted improved hair texture and manageability compared to previous formulations without these polymers. The product achieved a sensory rating of 4.8 out of 5 during trials .
Mechanism of Action
The mechanism of action of polyacrylamide-butylamine polymer involves its ability to form hydrogels and interact with various molecular targets. The polymer’s amide and butylamine groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in applications such as flocculation and drug delivery . The polymer’s ability to absorb water and swell also plays a crucial role in its functionality .
Comparison with Similar Compounds
Enzymatic Degradation by Diamine Oxidase (DAO)
Butane-1,4-diamine exhibits distinct enzymatic degradation rates compared to other biogenic amines (Table 1):
| Substrate (Common Name) | Chemical Name | DAO Activity (mU) |
|---|---|---|
| Putrescine | Butane-1,4-diamine | 14.11 ± 0.99 |
| Cadaverine | Pentane-1,5-diamine | 16.20 ± 1.20 |
| Spermidine | N-(3-Aminopropyl)butane-1,4-diamine | 0.65 ± 0.24 |
| Spermine | N,N′-Bis(3-aminopropyl)butane-1,4-diamine | 0.58 ± 0.10 |
Key Findings :
Role in Migrasome Formation
Structural Modifications in Drug Design
- N-Alkylated Derivatives: Compounds like DESPM (N,N′-bis-(3-ethylaminopropyl)butane-1,4-diamine) and BnEtSPM (N-(3-benzylaminopropyl)-N'-(3-ethylaminopropyl)butane-1,4-diamine) are metabolized by polyamine oxidases, highlighting the impact of alkylation on enzyme specificity and drug stability .
- Acetylated Derivatives : N¹-Acetylspermidine and N¹,N¹²-diacetylspermine exhibit altered cellular uptake and excretion profiles compared to unmodified putrescine .
Data Tables
Table 1: Molecular Properties of Butane-1,4-diamine and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Butane-1,4-diamine | C₄H₁₂N₂ | 88.15 | Terminal amines |
| Cadaverine | C₅H₁₄N₂ | 102.18 | Terminal amines |
| Spermidine | C₇H₁₉N₃ | 145.25 | Terminal + side-chain amines |
| Spermine | C₁₀H₂₆N₄ | 202.34 | Multiple amines |
| N,N′-Dimethylbutane-1,4-diamine | C₆H₁₆N₂ | 116.21 | Methylated amines |
Q & A
Q. What protocols ensure reproducibility in multi-step synthesis of this compound?
- Methodological Answer : Document all synthetic intermediates with spectral validation (NMR, HRMS). Use inert reaction conditions (e.g., Schlenk line) to minimize oxidation. Establish critical quality attributes (CQAs) for each step (e.g., purity thresholds) and implement process analytical technology (PAT) for real-time monitoring .
Q. How should researchers design long-term stability studies for this compound under varying environmental conditions?
- Methodological Answer : Follow accelerated stability testing protocols (ICH Q1A) with controlled temperature/humidity chambers. Analyze degradation products via LC-MS and correlate with environmental parameters (e.g., UV exposure, microbial load). Use Arrhenius modeling to predict shelf-life under real-world conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
